![molecular formula C10H13N3O4S B7513807 Methyl 3-[(2-acetamido-1,3-thiazole-4-carbonyl)amino]propanoate](/img/structure/B7513807.png)
Methyl 3-[(2-acetamido-1,3-thiazole-4-carbonyl)amino]propanoate
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Overview
Description
Methyl 3-[(2-acetamido-1,3-thiazole-4-carbonyl)amino]propanoate, also known as MTCP, is a synthetic compound that has gained attention in the field of medicinal chemistry due to its potential as a therapeutic agent. MTCP belongs to the class of thiazole-containing compounds, which have been shown to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Mechanism of Action
The exact mechanism of action of Methyl 3-[(2-acetamido-1,3-thiazole-4-carbonyl)amino]propanoate is not fully understood, but it is believed to involve the inhibition of key enzymes involved in cancer cell proliferation and survival. Specifically, Methyl 3-[(2-acetamido-1,3-thiazole-4-carbonyl)amino]propanoate has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. By inhibiting this enzyme, Methyl 3-[(2-acetamido-1,3-thiazole-4-carbonyl)amino]propanoate can prevent cancer cells from dividing and growing, ultimately leading to their death.
Biochemical and Physiological Effects
Methyl 3-[(2-acetamido-1,3-thiazole-4-carbonyl)amino]propanoate has been shown to exhibit a wide range of biochemical and physiological effects, including the induction of oxidative stress, the modulation of cell signaling pathways, and the inhibition of angiogenesis, the process by which new blood vessels are formed. Additionally, Methyl 3-[(2-acetamido-1,3-thiazole-4-carbonyl)amino]propanoate has been shown to exhibit anti-inflammatory properties, which may make it useful in the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using Methyl 3-[(2-acetamido-1,3-thiazole-4-carbonyl)amino]propanoate in lab experiments is its potent cytotoxic activity against cancer cells, which makes it a promising candidate for the development of anticancer agents. Additionally, Methyl 3-[(2-acetamido-1,3-thiazole-4-carbonyl)amino]propanoate is relatively easy to synthesize, which makes it a cost-effective option for researchers. However, there are also some limitations to using Methyl 3-[(2-acetamido-1,3-thiazole-4-carbonyl)amino]propanoate in lab experiments, including its potential toxicity to normal cells and its limited solubility in aqueous solutions.
Future Directions
There are several future directions for research on Methyl 3-[(2-acetamido-1,3-thiazole-4-carbonyl)amino]propanoate, including the development of more potent analogs with improved solubility and selectivity for cancer cells. Additionally, further studies are needed to fully understand the mechanism of action of Methyl 3-[(2-acetamido-1,3-thiazole-4-carbonyl)amino]propanoate and its potential as a therapeutic agent for other diseases, such as inflammatory disorders. Finally, the development of novel drug delivery systems for Methyl 3-[(2-acetamido-1,3-thiazole-4-carbonyl)amino]propanoate may enhance its efficacy and reduce its potential toxicity.
Synthesis Methods
Methyl 3-[(2-acetamido-1,3-thiazole-4-carbonyl)amino]propanoate can be synthesized using a multi-step process, which involves the reaction of 2-acetamidothiazole-4-carboxylic acid with methyl chloroformate in the presence of a base, followed by the reaction of the resulting intermediate with 3-aminopropanoic acid. The final product is obtained after purification and characterization using various spectroscopic techniques.
Scientific Research Applications
Methyl 3-[(2-acetamido-1,3-thiazole-4-carbonyl)amino]propanoate has been extensively studied for its potential as a therapeutic agent, particularly in the field of cancer research. It has been shown to exhibit potent cytotoxic activity against a wide range of cancer cell lines, including breast, colon, lung, and prostate cancer cells. Additionally, Methyl 3-[(2-acetamido-1,3-thiazole-4-carbonyl)amino]propanoate has been shown to induce apoptosis, or programmed cell death, in cancer cells, which is a desirable trait for anticancer agents.
properties
IUPAC Name |
methyl 3-[(2-acetamido-1,3-thiazole-4-carbonyl)amino]propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O4S/c1-6(14)12-10-13-7(5-18-10)9(16)11-4-3-8(15)17-2/h5H,3-4H2,1-2H3,(H,11,16)(H,12,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWESCQDJYWPWFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC(=CS1)C(=O)NCCC(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-[(2-acetamido-1,3-thiazole-4-carbonyl)amino]propanoate |
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